molecular formula C13H16N2O4 B3819782 Diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate

Diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate

Cat. No.: B3819782
M. Wt: 264.28 g/mol
InChI Key: KBNHEJHKMBRNFV-UHFFFAOYSA-N
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Description

Diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate is a cyclopropane derivative characterized by the presence of two cyano groups and two ester groups. This compound is notable for its structural complexity and the presence of multiple functional groups, making it a valuable intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate typically involves a one-pot reaction of aromatic and aliphatic aldehydes with ethyl cyanoacetate and cyanogen bromide. This reaction is carried out under alkaline conditions and results in the formation of the desired cyclopropane derivative in excellent yields and short reaction times . The structures of the synthesized compounds are confirmed using IR, 1H NMR, and 13C NMR spectroscopy.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, amines, and oxidized compounds. These products are often characterized by their unique structural and functional properties, making them useful in further chemical synthesis and applications.

Scientific Research Applications

Diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and coordination polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research explores its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: The compound is used in the production of materials with unique properties, such as polymers and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The cyano and ester groups play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through its ability to form stable intermediates and products that interact with biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate is unique due to its combination of cyano and ester groups on a cyclopropane ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-5-18-9(16)12(7-14)11(3,4)13(12,8-15)10(17)19-6-2/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNHEJHKMBRNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(C1(C#N)C(=O)OCC)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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